molecular formula C10H15BrN2 B3105405 1-Phenylpiperazine hydrobromide CAS No. 153121-53-0

1-Phenylpiperazine hydrobromide

Cat. No.: B3105405
CAS No.: 153121-53-0
M. Wt: 243.14 g/mol
InChI Key: XNRTWORCVBKEMJ-UHFFFAOYSA-N
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Description

1-Phenylpiperazine hydrobromide is a chemical compound belonging to the piperazine family. It is characterized by a phenyl group attached to a piperazine ring, forming a crystalline powder that ranges from white to off-white in color.

Mechanism of Action

Target of Action

1-Phenylpiperazine hydrobromide primarily targets the intestinal epithelium . The intestinal epithelium is a layer of cells that lines the inner surface of the small and large intestines. This layer forms a barrier that regulates the absorption of nutrients, electrolytes, and water from the intestinal lumen into the bloodstream .

Mode of Action

This compound acts as a chemical permeation enhancer . It enhances the transepithelial transport across the intestinal epithelium, thereby improving the absorption of macromolecular therapeutics . The compound achieves this by interacting with the tight junctions between the epithelial cells, leading to an increase in paracellular permeability .

Biochemical Pathways

It is known that the compound influences the paracellular pathway in the intestinal epithelium . This pathway allows the transport of substances across the epithelium through the spaces between the cells, which is facilitated by the compound’s interaction with the tight junctions .

Pharmacokinetics

Given its role as a permeation enhancer, it can be inferred that the compound has a significant impact on the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .

Result of Action

The primary result of this compound’s action is the enhanced permeation of macromolecular therapeutics across the intestinal epithelium . This leads to an increase in the bioavailability of these therapeutics, potentially improving their therapeutic efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the gastrointestinal tract can affect the compound’s stability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of piperazine derivatives often involves treating ammonia with ethylenediamine, aminoethylethylenediamine, monoethanolamine, or diethanolamine . Hydrogenation of N-(aminoethyl)ethanolamine is another common method .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperazine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often involves halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpiperazine oxides, while reduction can produce phenylpiperazine hydrides.

Scientific Research Applications

1-Phenylpiperazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various organic compounds.

    Biology: Investigated for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics.

    Medicine: Explored for its potential use in drug formulations due to its ability to enhance transepithelial transport with minimal cytotoxicity.

    Industry: Utilized in the production of light-emitting perovskites, which have applications in optoelectronics.

Comparison with Similar Compounds

  • 1-Methyl-4-phenylpiperazine
  • 1-(4-Methylphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride
  • 1-(3-Chlorophenyl)piperazine hydrochloride

Uniqueness: 1-Phenylpiperazine hydrobromide stands out due to its high efficacy as an intestinal permeation enhancer with minimal cytotoxicity compared to other similar compounds . Its unique ability to enhance transepithelial transport makes it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

1-phenylpiperazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.BrH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRTWORCVBKEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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